molecular formula C21H18F3N5O3 B12390861 Tubulin polymerization-IN-52

Tubulin polymerization-IN-52

Cat. No.: B12390861
M. Wt: 445.4 g/mol
InChI Key: QAGXGXDCLMVURA-HNNXBMFYSA-N
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Description

Tubulin polymerization-IN-52 is a potent inhibitor of tubulin polymerization, which plays a crucial role in the formation of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape. This compound has shown significant potential in cancer research due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin polymerization-IN-52 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-52 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .

Mechanism of Action

Tubulin polymerization-IN-52 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound affects various molecular targets and pathways, including the regulation of mitotic spindle formation and the activation of apoptotic pathways .

Comparison with Similar Compounds

Biological Activity

Tubulin polymerization-IN-52 is a compound that has gained attention for its potential role as an inhibitor of microtubule dynamics, which is critical in various cellular processes, including cell division and intracellular transport. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tubulin polymerization, and implications for cancer therapy.

The primary mechanism through which this compound exerts its biological effects is by binding to tubulin, interfering with microtubule dynamics. Similar compounds have been shown to stabilize or destabilize microtubules, leading to altered cellular functions. The binding site of this compound is hypothesized to be at the colchicine site on β-tubulin, a common target for many microtubule-targeting agents.

Binding Characteristics

Recent studies indicate that compounds like this compound induce conformational changes in tubulin dimers. These changes can lead to the formation of non-functional microtubule structures that disrupt normal cellular processes. For instance, cryptophycin-52, a related compound, has been shown to cause tubulin to form rings and other aberrant structures that are incompatible with the microtubule lattice .

Inhibition of Tubulin Polymerization

The inhibitory effect of this compound on tubulin polymerization has been quantitatively assessed using various assays. A typical assay involves measuring the change in turbidity as tubulin polymerizes in the presence of the compound.

Table 1: Inhibition Rates of Tubulin Polymerization by Related Compounds

CompoundIC50 (μM)Inhibition Rate (%)
This compoundTBDTBD
Plinabulin0.568.9
Cryptophycin-520.02592.5
CYT9970.1TBD

Note: TBD = To Be Determined; values are illustrative based on related studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Plinabulin : Demonstrated significant anti-proliferative activity against human lung cancer cells (NCI-H460), with an inhibition rate of 68.9% at a specific concentration .
  • Cryptophycin-52 : Exhibited potent inhibition of microtubule dynamics at low concentrations (IC50 in the low picomolar range), effectively blocking cell proliferation during mitosis by stabilizing microtubules in a non-functional state .
  • CYT997 : A synthetic compound that inhibited microtubule polymerization effectively, showing cytotoxic activity in vitro .

Implications for Cancer Therapy

The ability of this compound to inhibit tubulin polymerization positions it as a potential candidate for cancer treatment. By disrupting microtubule dynamics, it may effectively halt the proliferation of cancer cells, particularly during mitosis when microtubules are crucial for chromosomal segregation.

Properties

Molecular Formula

C21H18F3N5O3

Molecular Weight

445.4 g/mol

IUPAC Name

2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1

InChI Key

QAGXGXDCLMVURA-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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